

Propyl Stearate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Propyl stearate*

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An In-depth Review of the Physicochemical Properties, Synthesis, Analysis, and Applications of Propyl Octadecanoate

Introduction

Propyl stearate, systematically known as propyl octadecanoate, is the ester formed from the condensation of stearic acid and propan-1-ol. As a fatty acid ester, it possesses properties that make it a valuable excipient and functional ingredient in the pharmaceutical, cosmetic, and food industries. Its utility in drug development is of particular interest, where it can function as a lubricant in tablet manufacturing, a component of topical formulations, and a key ingredient in advanced drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This technical guide provides a detailed overview of **propyl stearate**, focusing on its chemical identity, physicochemical properties, synthesis and analysis protocols, and its role in drug delivery and cellular signaling pathways.

Chemical Identity and Physicochemical Properties

Propyl stearate is unequivocally identified by its IUPAC name, propyl octadecanoate, and its CAS number, 3634-92-2.^[1] A summary of its key identifiers and physicochemical properties is presented in Table 1.

Parameter	Value	Reference
IUPAC Name	Propyl octadecanoate	[1]
Synonyms	Propyl stearate, Stearic acid, propyl ester	[1][2][3]
CAS Number	3634-92-2	[1][2][3]
Molecular Formula	C21H42O2	[1][2][3]
Molecular Weight	326.56 g/mol	[2][3][4]
Melting Point	28.9 °C	[3]
Boiling Point	375.8 °C at 760 mmHg	[3]
Density	0.862 g/cm ³	[3]
Flash Point	185 °C	[3]
Refractive Index	1.440	[3]
LogP	7.20	[3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	19	[3]
Appearance	White solid	[2]
Purity	>99% (commercially available)	[2]

Synthesis of Propyl Stearate

The primary method for synthesizing **propyl stearate** is the Fischer esterification of stearic acid with propan-1-ol. This reaction can be catalyzed by various means, including strong mineral acids and enzymes.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a standard laboratory procedure for the synthesis of **propyl stearate** using sulfuric acid as a catalyst.

Materials:

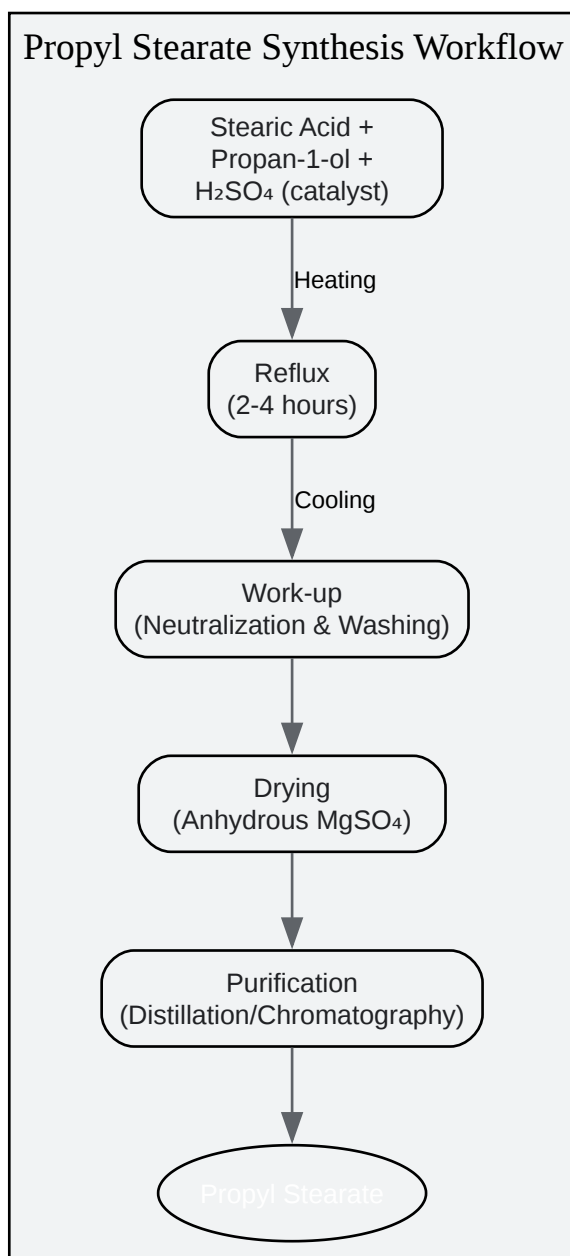
- Stearic acid
- Propan-1-ol
- Concentrated sulfuric acid (H_2SO_4)
- Sodium bicarbonate (NaHCO_3), saturated solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Toluene or a similar solvent for azeotropic removal of water (optional)
- Ethyl acetate or other suitable extraction solvent
- Round-bottom flask
- Reflux condenser
- Dean-Stark trap (optional)
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, combine stearic acid and an excess of propan-1-ol (e.g., a 1:3 to 1:5 molar ratio of acid to alcohol).
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of stearic acid) to the mixture while stirring.

- Set up the apparatus for reflux. If using a Dean-Stark trap to remove water and drive the equilibrium, fill the trap with propan-1-ol.
- Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- If a solvent was used, remove it using a rotary evaporator.
- Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude **propyl stearate**.
- The product can be further purified by vacuum distillation or column chromatography if necessary.

Experimental Workflow: Synthesis of Propyl Stearate



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Caption: A generalized workflow for the acid-catalyzed synthesis of **propyl stearate**.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of synthesized **propyl stearate**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile compounds like fatty acid esters.

Experimental Protocol:

- Sample Preparation: Dissolve a small amount of **propyl stearate** in a suitable volatile solvent (e.g., hexane or ethyl acetate). If analyzing a complex matrix, a prior extraction and derivatization (e.g., to form more volatile esters if starting from free fatty acids) may be necessary, though **propyl stearate** itself is amenable to direct analysis.
- GC Conditions:
 - Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is typically used.
 - Injector: Splitless injection is common for trace analysis, with an injector temperature of around 250-280 °C.
 - Oven Program: A temperature gradient is employed, for example, starting at 100 °C, holding for 2 minutes, then ramping at 15 °C/min to 250 °C, and holding for a further 5-10 minutes.
 - Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: A quadrupole or ion trap analyzer is common.
 - Scan Range: A mass-to-charge ratio (m/z) range of 50-500 is typically scanned.
- Data Analysis: The retention time of the **propyl stearate** peak is compared to that of a standard. The mass spectrum will show a characteristic fragmentation pattern, which can be compared to library spectra for confirmation.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to elucidate the molecular structure of **propyl stearate**.

Experimental Protocol:

- Sample Preparation: Dissolve approximately 10-20 mg of **propyl stearate** in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in an NMR tube.
- ^1H NMR: Acquire the proton NMR spectrum. Expected chemical shifts (δ) in CDCl_3 are approximately:
 - 4.0 ppm (triplet, 2H, $-\text{O}-\text{CH}_2-\text{CH}_2-\text{CH}_3$)
 - 2.3 ppm (triplet, 2H, $-\text{CH}_2-\text{C}(\text{O})\text{O}-$)
 - 1.6 ppm (sextet, 2H, $-\text{O}-\text{CH}_2-\text{CH}_2-\text{CH}_3$)
 - 1.2-1.4 ppm (multiplet, 28H, long alkyl chain)
 - 0.9 ppm (triplet, 3H, $-\text{O}-\text{CH}_2-\text{CH}_2-\text{CH}_3$ and triplet, 3H, stearate chain $-\text{CH}_3$)
- ^{13}C NMR: Acquire the carbon-13 NMR spectrum. Expected chemical shifts (δ) in CDCl_3 are approximately:
 - 174 ppm ($-\text{C}=\text{O}$)
 - 66 ppm ($-\text{O}-\text{CH}_2-$)
 - 34 ppm ($-\text{CH}_2-\text{C}(\text{O})\text{O}-$)
 - 22-32 ppm (various $-\text{CH}_2-$ groups of the stearate chain)
 - 22 ppm ($-\text{O}-\text{CH}_2-\text{CH}_2-$)
 - 14 ppm (stearate chain $-\text{CH}_3$)
 - 10 ppm ($-\text{O}-\text{CH}_2-\text{CH}_2-\text{CH}_3$)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **propyl stearate**.

Experimental Protocol:

- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
- Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
- Interpretation: Look for characteristic absorption bands:
 - C=O stretch (ester): A strong, sharp peak around 1740-1735 cm⁻¹.[\[5\]](#)
 - C-O stretch (ester): A strong peak in the 1250-1150 cm⁻¹ region.[\[5\]](#)
 - C-H stretch (alkane): Multiple sharp peaks in the 3000-2850 cm⁻¹ region.[\[5\]](#)
 - C-H bend (alkane): Peaks around 1465 cm⁻¹ and 1375 cm⁻¹.

Applications in Drug Development

Propyl stearate's lipophilic nature and favorable safety profile make it a versatile component in pharmaceutical formulations.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Propyl stearate can be used as a solid lipid matrix in the formulation of SLNs and as a component of the lipid matrix in NLCs. These nanosystems are designed to improve the bioavailability and control the release of poorly water-soluble drugs.

Experimental Protocol: Preparation of **Propyl Stearate**-Based SLNs by High-Pressure Homogenization

This protocol provides a general method for preparing drug-loaded SLNs where **propyl stearate** is a major component of the lipid matrix.

Materials:

- **Propyl stearate** (or a blend with other lipids)
- Drug to be encapsulated
- Surfactant (e.g., Poloxamer 188, Tween® 80)
- Purified water
- High-speed stirrer
- High-pressure homogenizer

Procedure:

- Preparation of the Lipid Phase: Melt the **propyl stearate** at a temperature approximately 5-10 °C above its melting point. Dissolve the lipophilic drug in the molten lipid.
- Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
- Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 5,000-10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
- Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar).
- Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath or at room temperature. The lipid will recrystallize, forming solid lipid nanoparticles.
- Characterization: The resulting SLN dispersion should be characterized for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

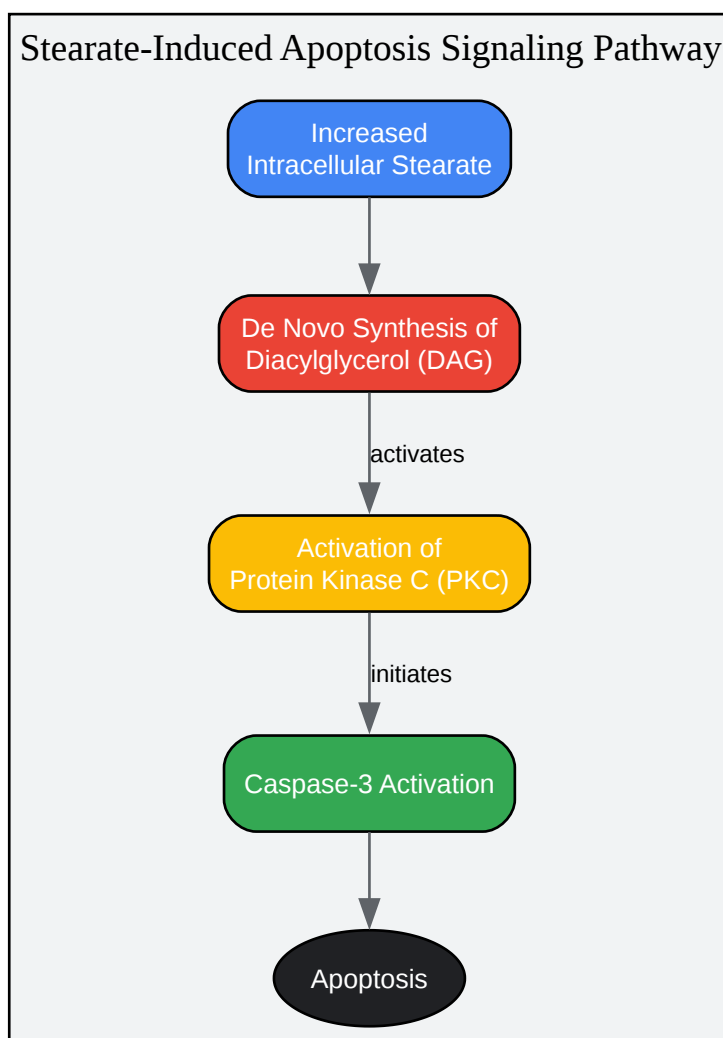
Role in Cellular Signaling

Recent research has highlighted the role of stearate, the parent fatty acid of **propyl stearate**, in cellular signaling pathways, particularly in the context of cancer biology. Stearate has been

shown to preferentially induce apoptosis in breast cancer cells.[6][7] This effect is mediated through the de novo synthesis of diacylglycerol (DAG) and the subsequent activation of Protein Kinase C (PKC).[6][7]

The proposed signaling cascade begins with an increase in intracellular stearate levels, which leads to the synthesis of DAG. DAG then acts as a second messenger, activating novel or classical PKC isozymes.[6][8] The activation of specific PKC isoforms triggers a downstream cascade that ultimately leads to the activation of executioner caspases, such as caspase-3, culminating in apoptosis.[6][7] Inhibition of either DAG synthesis or PKC activity has been shown to block stearate-induced apoptosis.[6][7]

Signaling Pathway: Stearate-Induced Apoptosis



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Caption: The signaling pathway of stearate-induced apoptosis in breast cancer cells.

Conclusion

Propyl stearate is a well-characterized fatty acid ester with significant potential in pharmaceutical research and development. Its defined physicochemical properties, straightforward synthesis, and amenability to standard analytical techniques make it a reliable component in various formulations. For drug development professionals, its role as a lipid excipient in advanced delivery systems like SLNs and NLCs offers a promising avenue for enhancing the therapeutic efficacy of challenging drug candidates. Furthermore, the emerging understanding of the pro-apoptotic signaling pathways activated by its parent fatty acid, stearate, opens new perspectives for its potential therapeutic applications, warranting further investigation. This guide provides a foundational resource for scientists and researchers working with this versatile molecule.

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